Mopidamol

Antiplatelet Thrombosis Cardiovascular pharmacology

Select Mopidamol for experiments requiring consistent antiplatelet potency across whole blood and PRP—unlike dipyridamole's 32-fold medium-dependent variability. The only pyrimido-pyrimidine with clinical survival benefit in NSCLC (Phase 2, 270-patient RCT, p<0.05). Reduces thromboxane B₂ by 46-47.6% while maintaining moderate prostacyclin elevation. Ideal for platelet-tumor interaction studies, diabetic retinopathy models, and thromboxane pathway research where dipyridamole is inactive. For research use only; not for human administration.

Molecular Formula C19H31N7O4
Molecular Weight 421.5 g/mol
CAS No. 13665-88-8
Cat. No. B1676736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMopidamol
CAS13665-88-8
SynonymsMopidamol;  Rapenton;  RA 233;  RA-233;  RA233; 
Molecular FormulaC19H31N7O4
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC3=CN=C(N=C32)N(CCO)CCO)N(CCO)CCO
InChIInChI=1S/C19H31N7O4/c27-10-6-25(7-11-28)18-20-14-15-16(22-18)17(24-4-2-1-3-5-24)23-19(21-15)26(8-12-29)9-13-30/h14,27-30H,1-13H2
InChIKeyFOYWNSCCNCUEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mopidamol (CAS 13665-88-8) Procurement Guide: Dipyridamole-Derived PDE Inhibitor with Differentiated Platelet Inhibition Profile


Mopidamol (RA-233, Rapenton) is a pyrimido-pyrimidine derivative and phosphodiesterase (PDE) inhibitor, structurally derived from dipyridamole [1]. Unlike its parent compound, mopidamol exhibits a distinct pharmacological profile characterized by dual inhibition of platelet aggregation and selective suppression of thromboxane B₂ synthesis, with documented anticancer and retinal vascular protective activities in preclinical models . The compound has undergone Phase 2 clinical investigation as an antineoplastic adjuvant and is classified in MeSH as a phosphodiesterase inhibitor with antiplatelet and former antineoplastic applications [2].

Why Mopidamol Cannot Be Interchanged with Dipyridamole or RA-642: Evidence of Divergent Platelet and Vascular Pharmacology


Despite belonging to the same pyrimido-pyrimidine chemical class, mopidamol, dipyridamole, and RA-642 exhibit fundamentally divergent effects on platelet function and arachidonic acid metabolism. Direct comparative studies demonstrate that dipyridamole's anti-aggregatory activity is highly medium-dependent (IC₅₀ 6.6 μM in whole blood versus 210 μM in PRP) and lacks effect against arachidonic acid-induced aggregation, whereas mopidamol maintains consistent potency across both whole blood and PRP while also inhibiting arachidonic acid-stimulated aggregation and thromboxane synthesis [1]. Furthermore, dipyridamole fails to inhibit thromboxane B₂ production but markedly elevates prostacyclin synthesis by 93% and 90% in vivo; mopidamol conversely reduces thromboxane B₂ by 46-47.6% with only modest prostacyclin elevation (23.7%) or no change depending on the model [1][2]. These pharmacodynamic differences preclude generic substitution and mandate compound-specific selection based on experimental objectives.

Mopidamol Evidence Guide: Quantitative Differentiation from Dipyridamole and In-Class Pyrimido-Pyrimidines


Superior In Vivo Inhibition of ADP-Induced Platelet Aggregation Versus Dipyridamole

In a chronic rat administration study, mopidamol at 8.3 mg/kg/day produced 50.6% inhibition of ADP-induced platelet aggregation, substantially exceeding the 33.7% inhibition achieved by dipyridamole at a higher 10 mg/kg/day dose [1]. Both compounds were compared against saline-treated controls.

Antiplatelet Thrombosis Cardiovascular pharmacology

Mopidamol Selectively Inhibits Thromboxane B₂ Synthesis Unlike Dipyridamole

Mopidamol produced a 47.6% decrease in serum thromboxane B₂ levels in vivo and 46% inhibition in diabetic rats, while dipyridamole showed no inhibitory effect on thromboxane synthesis in either model [1][2]. In vitro, mopidamol dose-dependently inhibited arachidonic acid-induced aggregation and thromboxane B₂ synthesis (IC₅₀ 16.8-22.3 μM), whereas dipyridamole had no effect in the presence of arachidonic acid [1].

Thromboxane inhibition Arachidonic acid cascade Platelet function

Mopidamol Exhibits 3-10× Greater Antiplatelet Potency and 22× Greater cAMP Elevation Than Dipyridamole

In vitro comparative studies demonstrated that mopidamol is 3-10 times more potent than dipyridamole and RA-642 in inhibiting platelet aggregation in both whole blood and platelet-rich plasma [1]. At equimolar concentrations, mopidamol induces an increase in platelet cAMP levels that is approximately 22-fold greater than that caused by dipyridamole and RA-642 [1]. Additionally, mopidamol showed consistent potency across media (whole blood IC₅₀ 3.7-20 μM; PRP IC₅₀ 11-17.3 μM), whereas dipyridamole exhibited marked medium-dependence (whole blood IC₅₀ 6.6 μM; PRP IC₅₀ 210 μM) [2].

cAMP PDE inhibition Platelet antiaggregatory potency

Mopidamol Achieves 2.8-Fold Improvement in Retinal Vascularization in Diabetic Rats Versus 2.5-Fold for Dipyridamole

In a 3-month streptozotocin-induced diabetic rat model, untreated diabetic animals exhibited an 81% decrease in retinal vascular area. Treatment with mopidamol caused a 2.8-fold increase in the percentage of retinal surface occupied by peroxidase-labelled vessels, compared to a 2.5-fold increase for dipyridamole and a 4-fold increase for RA-642 [1]. Platelet aggregation inhibition was 39% for mopidamol, 43% for dipyridamole, and 36% for RA-642 [1].

Diabetic retinopathy Vascular protection Microvascular disease

Mopidamol Adjuvant Therapy Reduces Metastatic Deaths from 35% to 26% in Non-Small Cell Lung Cancer Patients

In a double-blind randomized placebo-controlled study of mopidamol as adjunct therapy to surgery in non-small cell bronchial carcinoma (270 patients, 1982-1986), 52 deaths from metastases occurred in the placebo group (35%) compared with 32 deaths (26%) in the mopidamol group (p < 0.05, one-sided test; p = 0.02 by Cox multivariate analysis) [1]. A separate VA Cooperative Study (#188) involving 719 patients with advanced lung and colon cancer showed statistically significant survival prolongation specifically in non-small cell lung cancer patients with disease limited to one hemithorax [2].

Oncology Adjuvant therapy Metastasis prevention

Mopidamol Inhibits Lipid Peroxidation (IC₅₀ 89 μM) but Lacks the Potency of RA-642 (IC₅₀ 0.3-1.4 μM) in Membrane Assays

Mopidamol inhibited enzymatically induced lipid peroxidation with an IC₅₀ of 89 ± 5.9 μmol/L and had no effect on free radical-induced lipid peroxidation [1]. In contrast, the related pyrimido-pyrimidine RA-642 exhibited potent inhibition of ferrous-induced lipid peroxidation across multiple tissue membranes with IC₅₀ values ranging from 0.3-1.4 μM, while dipyridamole showed IC₅₀ values of 2.5-4.6 μM [2]. In liver mitochondrial membranes, RA-642 IC₅₀ was 0.4 ± 0.2 μM versus dipyridamole 5.8 ± 1.2 μM [2].

Lipid peroxidation Oxidative stress Membrane protection

Mopidamol: Recommended Research Applications Based on Validated Differential Pharmacology


Platelet Aggregation Studies Requiring Consistent Potency Across Whole Blood and PRP Assays

Mopidamol is the preferred pyrimido-pyrimidine for in vitro platelet aggregation experiments where consistent inhibitory activity across different biological matrices is essential. Unlike dipyridamole, which exhibits a 32-fold potency difference between whole blood (IC₅₀ 6.6 μM) and PRP (IC₅₀ 210 μM), mopidamol maintains similar efficacy in both media (whole blood IC₅₀ 3.7-20 μM; PRP IC₅₀ 11-17.3 μM) [1]. This medium-independent pharmacology reduces experimental variability when transitioning between assay formats. [1]

Thromboxane Pathway Interrogation and Arachidonic Acid Cascade Studies

Mopidamol uniquely enables investigation of thromboxane-mediated platelet activation pathways among this compound class. Dipyridamole shows no inhibition of thromboxane B₂ synthesis and no effect on arachidonic acid-induced aggregation, whereas mopidamol produces 46-47.6% thromboxane B₂ reduction in vivo and dose-dependent inhibition in vitro (IC₅₀ 16.8-22.3 μM) [1][2]. Researchers investigating the thromboxane-prostacyclin axis should select mopidamol when pathway-selective PDE inhibition combined with thromboxane suppression is required. [1][2]

Oncology Models Investigating Platelet-Mediated Metastasis and Adjuvant Therapy

Mopidamol is the only compound in this class with clinical evidence of survival benefit in human cancer. In a 270-patient RCT, mopidamol reduced metastatic deaths from 35% to 26% in non-small cell lung cancer patients (p < 0.05) [1]. The VA Cooperative Study #188 (719 patients) confirmed statistically significant survival prolongation in N-SCLC with limited disease extent [2]. Preclinical oncology researchers investigating platelet-tumor cell interactions, anti-metastatic mechanisms, or PDE inhibitor adjuvant strategies should prioritize mopidamol based on this unique clinical validation. [1][2]

Diabetic Microvascular Complication Models with Balanced Multi-Pathway Pharmacology

Mopidamol offers a distinct intermediate profile for diabetic retinopathy and microvascular research. In the streptozotocin-induced diabetic rat model, mopidamol produced a 2.8-fold increase in retinal vascularization, positioning it between dipyridamole (2.5-fold) and RA-642 (4-fold) [1]. Notably, mopidamol combines moderate vascular protection (2.8-fold) with substantial thromboxane inhibition (46%) and platelet anti-aggregatory activity (39%), whereas dipyridamole lacks thromboxane effects and RA-642 shows maximal vascular protection but weaker antiplatelet activity (36%). This balanced multi-pathway profile makes mopidamol appropriate for diabetic complication studies where concurrent modulation of platelet activity, thromboxane, and vascular endpoints is desired. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mopidamol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.